molecular formula C6Br4I2 B11967314 1,2,4,5-Tetrabromo-3,6-diiodobenzene

1,2,4,5-Tetrabromo-3,6-diiodobenzene

Cat. No.: B11967314
M. Wt: 645.49 g/mol
InChI Key: BBVSIFOHIBGTHQ-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrabromo-3,6-diiodobenzene is a halogenated aromatic compound with the molecular formula C6Br4I2. It is characterized by the presence of four bromine atoms and two iodine atoms attached to a benzene ring. This compound is known for its high molecular weight of 645.49 g/mol and its significant density of 3.254 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrabromo-3,6-diiodobenzene typically involves the halogenation of benzene derivatives. One common method is the bromination and iodination of benzene rings under controlled conditions. The reaction is carried out in the presence of halogenating agents such as bromine and iodine, often in the presence of a catalyst or under UV light to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrabromo-3,6-diiodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce polyaromatic compounds .

Scientific Research Applications

1,2,4,5-Tetrabromo-3,6-diiodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrabromo-3,6-diiodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the structure and function of biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science .

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrabromo-3,6-dimethylbenzene: Similar in structure but with methyl groups instead of iodine atoms.

    1,4-Diiodobenzene: Contains only iodine atoms and lacks bromine atoms.

    2,3,5,6-Tetrabromo-1,4-dichlorobenzene: Contains chlorine atoms instead of iodine.

Uniqueness

1,2,4,5-Tetrabromo-3,6-diiodobenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. This combination of halogens allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C6Br4I2

Molecular Weight

645.49 g/mol

IUPAC Name

1,2,4,5-tetrabromo-3,6-diiodobenzene

InChI

InChI=1S/C6Br4I2/c7-1-2(8)6(12)4(10)3(9)5(1)11

InChI Key

BBVSIFOHIBGTHQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1I)Br)Br)I)Br)Br

Origin of Product

United States

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